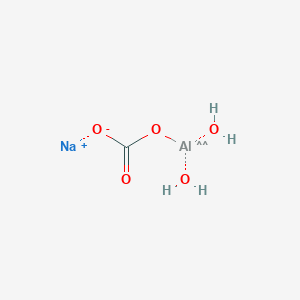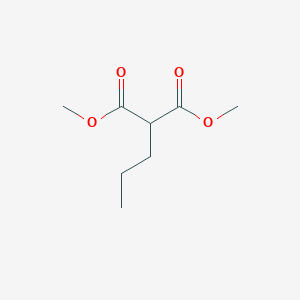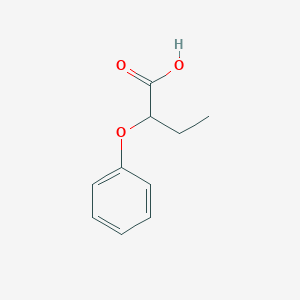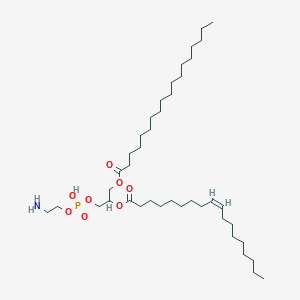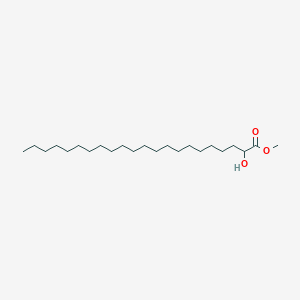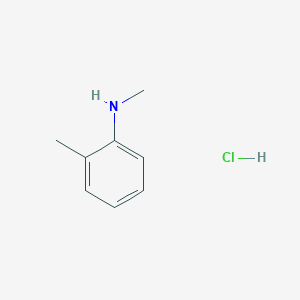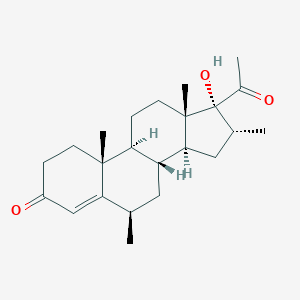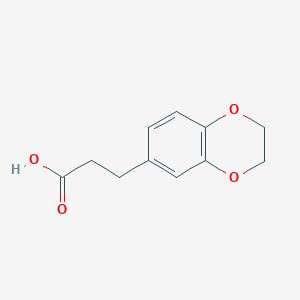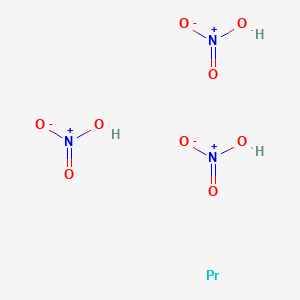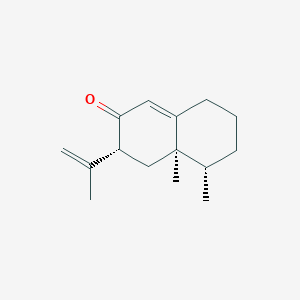
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is a chemical compound with a complex molecular structure. It has been the subject of extensive scientific research due to its potential applications in various fields, including pharmacology, chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- The compound has been studied in the context of Robinson annelation reactions, specifically with 2-methylcyclohexanone and 3-penten-2-one. This research highlighted the challenges in achieving high yields and stereoselectivity in the formation of related hexahydronaphthalen-2(3H)-one derivatives (Kikuchi & Yoshikoshi, 1981).
Crystal Structure Analysis
- A study on a related compound, C15H24O2, provided insights into its crystal structure, featuring two edge-shared six-membered rings with distinct conformations. This type of analysis is essential for understanding the physical and chemical properties of such molecules (Burrett, Taylor, & Tiekink, 2014).
Cytoprotective Effects
- Dihydronaphthalenones isolated from the wood of Catalpa ovata showed cytoprotective effects against oxidative damage in cells, indicating potential biomedical applications of similar compounds (Kil et al., 2018).
Natural Product Isolation and Characterization
- Studies on Eremophila scoparia and other plants have led to the isolation of new eudesmane sesquiterpenoids, including hexahydronaphthalen-2(1H)-one derivatives, highlighting the role of these compounds in natural product chemistry (Babidge & Massy-Westropp, 1984).
Polyketide Biosynthesis
- Research on desert endophytic fungi revealed new polyketides with structures including dihydronaphthalen-1(2H)-one, suggesting the role of these compounds in secondary metabolite biosynthesis (Li et al., 2018).
Reaction Kinetics in Wastewater Treatment
- The compound's relatives have been studied in the context of advanced wastewater treatment, examining their reaction kinetics with ozone. This research is crucial for understanding the environmental fate of such chemicals (Janzen et al., 2011).
Photophysical Studies
- Photophysical studies on similar compounds have been conducted to understand their behavior in various solvents, which is critical for applications in biological systems and material sciences (Moreno Cerezo et al., 2001).
Propiedades
Número CAS |
13902-42-6 |
|---|---|
Nombre del producto |
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11,13H,1,5-7,9H2,2-4H3/t11-,13+,15+/m0/s1 |
Clave InChI |
DIZRSLUNVNGBPA-NJZAAPMLSA-N |
SMILES isomérico |
C[C@H]1CCCC2=CC(=O)[C@H](C[C@]12C)C(=C)C |
SMILES |
CC1CCCC2=CC(=O)C(CC12C)C(=C)C |
SMILES canónico |
CC1CCCC2=CC(=O)C(CC12C)C(=C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



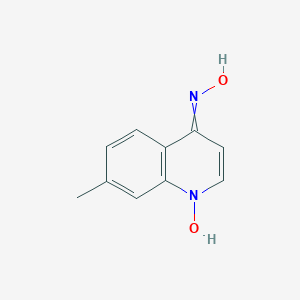
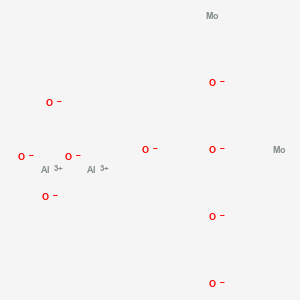
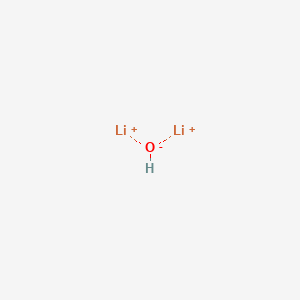
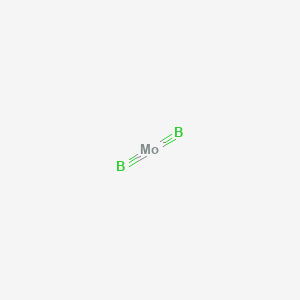
![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)
